Cas no 85559-46-2 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid structure
85559-46-2 structure
Product Name:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
CAS No:85559-46-2
MF:C9H5F3N2O2
MW:230.143412351608
MDL:MFCD00236809
CID:723114
PubChem ID:128718
Update Time:2024-10-26

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid
    • 4-(1-Azi-2002002-trifluoroethyl)benzoicacid
    • 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
    • 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid
    • 4-(3-Trifluoromethyldiazirino)benzoic acid
    • 4-[3-(fluoromethyl)-3H-diazirin-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3h-diaziren-3-yl]benzoic acid
    • 4-[3-(trifluoromethyl)-3H-diazirine-3-yl]benzoic acid
    • 4-Atfeb
    • Benzoic acid,4-(3-(trifluoromethyl)-3H-diazirin-3-yl)
    • TDBA
    • 4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzoic acid
    • Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA
    • Benzoic acid, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-
    • 4-[3-(trifluoromethyl)
    • 3H-Diazirine, benzoic acid deriv. (ZCI)
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (ACI)
    • 3-(4-Carboxyphenyl)-3-trifluoromethyldiazirine
    • T2820
    • DTXCID30157238
    • ES9VAY6FMP
    • DTXSID00234747
    • AS-44059
    • SCHEMBL2380170
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoicAcid
    • UNII-ES9VAY6FMP
    • MFCD00236809
    • EN300-1697722
    • SY055461
    • CS-0008640
    • 4-(1-Azi-2,2,2-trifluoroethyl)benzoate
    • AKOS027320573
    • 85559-46-2
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
    • MDL: MFCD00236809
    • Inchi: 1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
    • InChI Key: CZPAJVBVULSLGG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2(N=N2)C(F)(F)F)=CC=1)O

Computed Properties

  • Exact Mass: 230.03000
  • Monoisotopic Mass: 230.030312
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 62

Experimental Properties

  • Density: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 125°C(lit.)
  • Boiling Point: 298.6°C at 760 mmHg
  • Flash Point: 134.4°C
  • Refractive Index: 1.572
  • Solubility: Very slightly soluble (0.16 g/l) (25 º C),
  • PSA: 62.02000
  • LogP: 1.43690

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Security Information

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines
Djordjevic, Ivan; et al, Results in Chemistry, 2020, 2,

Production Method 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Production Method 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Production Method 6

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Production Method 9

Reaction Conditions
Reference
Design and Synthesis of (+)-Discodermolide-Paclitaxel Hybrids Leading to Enhanced Biological Activity
Smith, Amos B. III; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6319-6327

Production Method 10

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol
Reference
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water
Reference
Synthesis and tritium labeling of new aromatic diazirine building blocks for photoaffinity labeling and cross-linking
Ambroise, Yves; et al, European Journal of Organic Chemistry, 2001, (20), 3961-3964

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridine ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  19 h, 50 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.4 Reagents: Sodium bisulfite Solvents: Water
Reference
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

Production Method 15

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Production Method 16

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
1.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.3 Reagents: Ammonia Solvents: Dichloromethane
1.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
1.5 Reagents: Methyl iodide Solvents: Dimethylformamide
1.6 Reagents: Sodium hydroxide Solvents: Water
Reference
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Production Method 17

Reaction Conditions
1.1 Solvents: Methanol
Reference
Synthesis and characterization of novel photoreactive naltrexone analogs as isomeric carbene-generating probes for opioid receptors
Hatanaka, Yasumaru; et al, Heterocycles, 1996, 43(3), 519-22

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  0 °C; 14 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein
Sakurai, Kaori; et al, Asian Journal of Organic Chemistry, 2015, 4(8), 724-728

Production Method 19

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) ;  3 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine
Jiao, Chen-Yu; et al, Bioconjugate Chemistry, 2010, 21(2), 352-359

Production Method 20

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Triethylamine Solvents: Methanol
Reference
Synthesis and Application of a Radioactive Photoaffinity Label for Binding-Site Investigations of Natural Products and Contributions to the Total Synthesis of Collinolactone
Bender, Tobias, 2008, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Production Method 22

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
2.2 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.3 Reagents: Ammonia Solvents: Dichloromethane
2.4 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Ethanol ,  tert-Butanol
2.5 Reagents: Methyl iodide Solvents: Dimethylformamide
2.6 Reagents: Sodium hydroxide Solvents: Water
Reference
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling
Hatanaka, Yasumaru; et al, Heterocycles, 1993, 35(2), 997-1004

Production Method 23

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  16 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Production Method 24

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  1 h, 70 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Ammonia ,  Lithium amide Solvents: Tetrahydrofuran ;  -78 °C; rt
3.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  20 h, 50 °C
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Reactive dyeing of synthetic fibers employing dyes containing a diazirine moiety
Jiang, Hua ; et al, Dyes and Pigments, 2021, 194,

Production Method 25

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  6 h, -78 °C → -50 °C
2.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt; 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Convenient synthesis of a [1-14C]diazirinylbenzoic acid as a photoaffinity label for binding studies of a V-ATPase inhibitors
Bender, Tobias; et al, European Journal of Organic Chemistry, 2007, (23), 3870-3878

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Raw materials

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Preparation Products

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:85559-46-2)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
Order Number:A901502
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:08
Price ($):242.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:85559-46-2)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzoic Acid
A901502
Purity:99%
Quantity:1g
Price ($):242.0
Email